molecular formula C12H18O4 B12513386 1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate

1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate

Cat. No.: B12513386
M. Wt: 226.27 g/mol
InChI Key: DRIHIJXHHLHRAL-UHFFFAOYSA-N
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Description

1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate is an organic compound with the molecular formula C12H18O4 It is a derivative of cyclohexene, featuring two methyl groups and two ester groups attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The general reaction can be represented as follows:

4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid+2CH3OHH2SO41,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate+2H2O\text{4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 2 \text{H}_2\text{O} 4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid+2CH3​OHH2​SO4​​1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid.

    Reduction: 1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-diol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis to release the corresponding acids, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylcyclohex-4-ene-1,2-dicarboxylic acid: The parent acid of the ester.

    Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate: A similar ester with different stereochemistry.

    4,4-Dimethyl-2-cyclohexen-1-one: A related compound with a ketone group instead of ester groups.

Uniqueness

1,2-Dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific arrangement of methyl and ester groups on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

dimethyl 4,5-dimethylcyclohex-4-ene-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h9-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIHIJXHHLHRAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(C(C1)C(=O)OC)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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